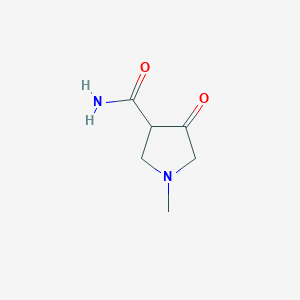

1-Methyl-4-oxopyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

1-methyl-4-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C6H10N2O2/c1-8-2-4(6(7)10)5(9)3-8/h4H,2-3H2,1H3,(H2,7,10) |

InChI Key |

HJAFVQSXERWIDW-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C(=O)C1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Pyrrolidinone Ring Formation

The pyrrolidinone ring is typically synthesized via cyclization of appropriate amino acid derivatives or by intramolecular cyclization of γ-amino acids or their derivatives. Common approaches include:

- Cyclization of γ-amino acids or esters: Heating γ-amino acid esters under dehydrating conditions promotes lactam formation, yielding the 4-oxopyrrolidine ring.

- Reduction and cyclization of pyrrolidine precursors: Starting from pyrrolidine derivatives, selective oxidation at the 4-position can generate the ketone functionality.

Introduction of the Carboxamide Group

The carboxamide group at the 3-position is introduced by:

- Amidation of the corresponding carboxylic acid or ester: Conversion of 3-carboxylic acid or ester derivatives to the amide via reaction with ammonia or amines under activating conditions (e.g., carbodiimides like EDCI or coupling agents like HOBt).

- Direct aminolysis of esters: Treatment of methyl or ethyl esters of 4-oxopyrrolidine-3-carboxylate with ammonia or ammonium salts to yield the carboxamide.

N-Methylation

Methylation of the nitrogen atom is commonly achieved by:

- Alkylation with methyl iodide or methyl sulfate: Under basic conditions (e.g., sodium hydride or potassium carbonate), the nitrogen is alkylated to introduce the methyl group.

- Reductive methylation: Using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) to methylate the nitrogen selectively.

Representative Preparation Method

A typical synthetic sequence for 1-Methyl-4-oxopyrrolidine-3-carboxamide may proceed as follows:

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization of γ-amino acid ester to 4-oxopyrrolidine-3-carboxylate | Heating under reflux in toluene or xylene with azeotropic removal of water | 70-85 | Lactam formation confirmed by IR (C=O stretch ~1700 cm⁻¹) |

| 2 | Amidation of ester to carboxamide | Reaction with ammonia in ethanol or DMF at room temperature to 50°C for 12-24 h | 75-90 | Purification by recrystallization |

| 3 | N-Methylation of lactam nitrogen | Treatment with methyl iodide and base (e.g., K2CO3) in acetonitrile or DMF at 0-25°C | 60-80 | Monitoring by NMR for methyl signal at δ ~3.0 ppm |

Detailed Research Findings and Analytical Data

Spectroscopic Characterization:

- IR spectroscopy shows characteristic amide carbonyl absorption near 1650 cm⁻¹ and lactam C=O near 1700 cm⁻¹.

- ^1H NMR confirms methylation with a singlet around δ 2.8–3.2 ppm corresponding to the N-methyl group.

- ^13C NMR shows signals for the carbonyl carbons at ~170–175 ppm.

- Mass spectrometry (ESI-MS) confirms molecular ion consistent with C6H10N2O2 (molecular weight ~142 g/mol for the base compound, adjusted for methylation).

Crystallographic Studies:

Single-crystal X-ray diffraction (SC-XRD) has been used to confirm the structure, showing the planar nature of the lactam ring and the position of the methyl group on nitrogen. Refinement parameters typically yield R-factors below 0.05, indicating high-quality data.-

- Solvent choice impacts yield and purity; polar aprotic solvents like DMF or acetonitrile favor amidation and methylation steps.

- Temperature control is critical during methylation to avoid over-alkylation or side reactions.

- Use of coupling agents (e.g., EDCI) enhances amidation efficiency when starting from carboxylic acids.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Cyclization of γ-amino acid esters | γ-Amino acid esters | Heat, dehydrating solvents | Reflux, azeotropic removal | Straightforward ring formation | Requires pure starting esters |

| Amidation via ester aminolysis | 4-oxopyrrolidine-3-carboxylate esters | NH3 (ammonia) | Room temp to 50°C, 12-24 h | Mild conditions, high yield | Long reaction times |

| N-Methylation by alkylation | 4-oxopyrrolidine-3-carboxamide | Methyl iodide, base | 0-25°C, 2-6 h | Selective methylation | Requires careful control to avoid side products |

| Reductive methylation | 4-oxopyrrolidine-3-carboxamide | Formaldehyde, NaBH3CN | Room temp, mild acidic conditions | High selectivity | Use of toxic reagents |

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.

Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrrolidine ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.

Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 1-Methyl-4-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site and preventing the enzyme from catalyzing its reaction. The pathways involved can vary depending on the specific application, but often include key metabolic or signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Analysis :

- In contrast, the 5-oxo isomer () may exhibit reduced conjugation due to positional differences.

- Solubility and Bioavailability : The carboxylic acid group in the 5-oxo analog increases water solubility at alkaline pH but may limit membrane permeability due to ionization. The carboxamide in the target compound offers balanced solubility and permeability, favoring CNS penetration or oral bioavailability.

- Reactivity : The carboxylic acid (pKa ~4-5) can participate in salt formation or esterification, whereas the carboxamide is less reactive, favoring stability in biological systems .

Heterocyclic Ring Variants: Pyrrolidine vs. Thiazolidinone

Table 2: Heterocyclic Core and Pharmacophore Differences

| Compound | Core Structure | Additional Substituents | Key Pharmacophores |

|---|---|---|---|

| 1-Methyl-4-oxopyrrolidine-3-carboxamide | Pyrrolidine (N-containing) | Methyl (C1), carboxamide (C3) | Rigid, planar carboxamide |

| N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide | Thiazolidinone (S,N-containing) | 4-Chlorophenyl, pyridine-3-carboxamide | Sulfur atom; aromatic chlorophenyl |

Analysis :

- The pyrrolidine derivative lacks this versatility but may exhibit lower toxicity due to the absence of reactive sulfur .

- Lipophilicity: The 4-chlorophenyl group in the thiazolidinone analog increases lipophilicity, favoring distribution into lipid-rich tissues.

- Synthetic Utility: Thiazolidinones are often synthesized via cyclocondensation reactions, whereas pyrrolidine derivatives may require ring-closing metathesis or lactamization, impacting scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.